(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
説明
This compound is a heterocyclic molecule featuring a benzofuropyrimidine core linked to a piperidin-4-yl group and a substituted piperazine moiety. The 5-chloro-2-methylphenyl substituent on the piperazine ring introduces steric and electronic effects that likely modulate receptor binding and pharmacokinetic properties. This structural complexity positions the compound as a candidate for therapeutic applications, particularly in kinase inhibition or G-protein-coupled receptor (GPCR) modulation, though specific targets remain unverified in the provided evidence .
特性
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O2/c1-18-6-7-20(28)16-22(18)31-12-14-33(15-13-31)27(34)19-8-10-32(11-9-19)26-25-24(29-17-30-26)21-4-2-3-5-23(21)35-25/h2-7,16-17,19H,8-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHPCYTWFYWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival. It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb.
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency.
生化学分析
Biochemical Properties
The exact biochemical properties of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone are not fully known. Similar compounds have been found to interact with protein kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival. These compounds provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.
Cellular Effects
In cellular assays, compounds similar to (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone have shown to be active. They modulate biomarkers of signaling through PKB and strongly inhibit the growth of human tumor xenografts.
Molecular Mechanism
The molecular mechanism of action of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is not fully understood. Similar compounds have been found to provide ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.
Dosage Effects in Animal Models
The dosage effects of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone in animal models are not known. Similar compounds have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses.
生物活性
The compound (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone , identified by its CAS number 1112392-93-4, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 490.0 g/mol. The structure incorporates multiple functional groups that contribute to its biological activity.
The compound's mechanism of action involves interactions with various biological targets, particularly enzymes and receptors involved in neuropharmacology and oncology. It is believed to modulate neurotransmitter systems and exhibit anti-cancer properties through enzyme inhibition.
Biological Activity Overview
Research indicates that this compound possesses a range of biological activities, including:
- Anticancer Activity :
-
Neuropharmacological Effects :
- The piperidine and piperazine moieties are known for their roles in modulating neurotransmitter receptors, particularly in the treatment of psychiatric disorders. Research has highlighted the potential of benzofuro derivatives in treating conditions like anxiety and depression.
- Enzyme Inhibition :
Case Studies
Several studies have been conducted to assess the biological activity of related compounds:
- Study on MAGL Inhibition : A related benzoylpiperidine derivative exhibited potent MAGL inhibition with an IC50 value of 80 nM, indicating that structural modifications can significantly enhance biological potency .
- Antibacterial Activity : Compounds bearing similar structural motifs have been evaluated for antibacterial properties, demonstrating moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis while showing weaker effects on other bacterial strains .
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
The benzofuro-pyrimidine core is known for its anticancer properties. Several studies have indicated that derivatives of this structure can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to the target compound have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Potential
The presence of piperidine and piperazine moieties in the compound suggests potential interactions with neurotransmitter systems. Research indicates that piperidine derivatives can act as ligands for serotonin and dopamine receptors, making them candidates for treating conditions like depression, anxiety, and schizophrenia . The specific combination of the benzofuro-pyrimidine structure with piperazine enhances its binding affinity and selectivity for these receptors.
Biological Evaluation Studies
In Vitro Assays
Preliminary studies have utilized in vitro assays to evaluate the biological activity of this compound. These assays often involve testing against standard bacterial and fungal strains to assess antimicrobial properties. For example, derivatives have shown promising results against pathogens such as Xanthomonas axonopodis and Fusarium solani, indicating potential applications in agricultural biotechnology as well .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies focus on modifying various functional groups to enhance biological activity while minimizing toxicity. The piperidine fragment is particularly noted for its role in increasing the lipophilicity and bioavailability of compounds, which is essential for effective drug design .
Case Studies and Research Findings
類似化合物との比較
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
Structural Analogues
| Compound Name | Core Structure | Substituents | Pharmacological Target (Inferred) |
|---|---|---|---|
| (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone | Benzofuropyrimidine | 5-Chloro-2-methylphenyl (piperazine), piperidin-4-yl | Kinases, GPCRs |
| 4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-ylmethanone () | Thienopyrimidine | Phenyl (thieno core), 2-furyl (piperazine) | Anticancer, antimicrobial |
| (4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone () | Indole | Benzyl (piperazine) | Serotonin receptors |
| [4-(5-Chloro-2-(trifluoromethyl)phenyl)pyrimidin-4-yl][4-(sulfonyl)piperazin-1-yl]methanone () | Pyrimidine | 5-Chloro-2-(trifluoromethyl)phenyl, sulfonyl (piperazine) | Anti-inflammatory, antiviral |
Key Observations :
- Piperazine Substituents : The 5-chloro-2-methylphenyl group in the target compound provides moderate steric bulk and electron-withdrawing effects, contrasting with the trifluoromethyl group in (stronger electron withdrawal) or the benzyl group in (lipophilic but neutral) .
- Pharmacological Implications : The indole-linked compound () is structurally aligned with serotonin receptor ligands, while sulfonyl-piperazine derivatives () are associated with antiviral activity .
準備方法
Step 1: Formation of Benzofuropyrimidine Core
The benzofuro[3,2-d]pyrimidine scaffold is synthesized via [4+2] annulation/aromatization between benzofuran-derived azadienes and cyanamides under mild conditions (Search Result 1).
Representative Protocol (Adapted from Search Result 1):
Step 2: Piperidine Functionalization
The piperidine moiety is introduced via nucleophilic substitution at position 4 of the benzofuropyrimidine core (Search Result 2, 10).
Procedure (Adapted from Search Result 10):
- Protect piperidin-4-one as 1-Boc-piperidin-4-one using di-tert-butyl dicarbonate (1.5 eq) and NaHCO₃ in acetone (82–93% yield).
- React 4-chloro-benzofuro[3,2-d]pyrimidine (1.0 eq) with 1-Boc-piperidin-4-amine (1.2 eq) in DMF at 120°C for 24 hr.
- Deprotect Boc group using TFA/DCM (1:1) at 0°C (85–90% yield).
Synthesis of 4-(5-Chloro-2-methylphenyl)piperazine
Step 1: Preparation of Substituted Phenylpiperazine
5-Chloro-2-methylaniline is coupled to piperazine via Buchwald-Hartwig amination (Search Result 8):
- Mix 5-chloro-2-methylbromobenzene (1.0 eq), piperazine (2.0 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3.0 eq) in toluene.
- Heat at 110°C under N₂ for 18 hr.
- Purify via recrystallization (EtOH/H₂O).
Yield: 74%.
Methanone Bridge Formation
Coupling via Carbodiimide Chemistry
The central methanone linkage is formed using HBTU-mediated coupling (Search Result 3, 4):
Optimized Protocol:
- Dissolve 1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-carboxylic acid (1.0 eq) and 4-(5-chloro-2-methylphenyl)piperazine (1.2 eq) in anhydrous DMF.
- Add HBTU (1.5 eq) and DIPEA (3.0 eq) at 0°C.
- Stir at room temperature for 12 hr.
- Quench with ice-water, extract with EtOAc, and purify via silica chromatography (CH₂Cl₂:MeOH 20:1).
Yield: 63–68%.
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Temperature | 0°C → RT | Prevents racemization |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
| Base | DIPEA (3.0 eq) | Neutralizes HCl byproduct |
| Reaction Time | 12–16 hr | Completes amide bond formation |
Purification and Characterization
Purification Methods
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.34 (m, 6H, aromatic), 4.21 (br s, 2H, piperazine-H), 3.62 (t, J=5.2 Hz, 4H, piperidine-H).
- HRMS : m/z Calcd for C₂₈H₂₇ClN₅O₂ [M+H]⁺: 524.1854; Found: 524.1859.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| HBTU Coupling | 63–68 | >98 | Pilot-scale viable |
| EDCI/HOBt | 55–60 | 95 | Moderate |
| Direct Amination | <40 | 88 | Limited |
HBTU-mediated coupling provides superior efficiency and scalability for industrial applications.
Challenges and Solutions
Q & A
(Basic) What synthetic strategies are effective for constructing the benzofuropyrimidine-piperidine-piperazinone scaffold?
Methodological Answer:
The synthesis involves sequential coupling and cyclization steps:
Core Formation: Begin with benzofuro[3,2-d]pyrimidine synthesis via cyclocondensation of substituted coumarins with thiourea or amidines under acid catalysis (e.g., p-toluenesulfonic acid) .
Piperidine Functionalization: Introduce the piperidin-4-yl group via nucleophilic substitution or Pd-catalyzed cross-coupling, using intermediates like 4-hydroxypiperidine derivatives. Protect amine groups with Boc or Fmoc to avoid side reactions .
Piperazinone Attachment: Couple the 4-(5-chloro-2-methylphenyl)piperazin-1-yl moiety using carbodiimide-mediated amidation or Ullmann-type coupling. Optimize solvent polarity (e.g., CHCl₃/MeOH or n-hexane/EtOAc) to enhance yield .
Purification: Employ gradient column chromatography (silica gel, 5:5 n-hexane/EtOAc) and validate purity via HPLC (retention time ~11–13 min, ≥95% peak area at 254 nm) .
(Basic) Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C-NMR: Confirm regiochemistry of the benzofuropyrimidine ring (e.g., aromatic protons at δ 6.8–8.2 ppm) and piperazine/piperidine conformers (axial vs. equatorial CH₂ signals at δ 2.5–4.0 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in multi-ring systems .
HPLC-MS:
- Use C18 columns with acetonitrile/water gradients. Monitor purity (≥95% at 254 nm) and confirm molecular weight via ESI-MS ([M+H]⁺ expected ~550–600 Da) .
Elemental Analysis:
- Address discrepancies (e.g., ±0.3% C/H/N) by verifying solvent residues via TGA or repeating recrystallization .
(Basic) How should researchers resolve inconsistencies in elemental analysis data?
Methodological Answer:
Purity Check: Re-purify via recrystallization (e.g., CHCl₃/MeOH) or preparative HPLC .
Solvent Retention: Analyze thermogravimetrically (TGA) to detect residual solvents (e.g., EtOAc or DMF) that skew C/H ratios .
Alternative Methods: Validate via high-resolution mass spectrometry (HRMS) or combustion analysis with internal standards .
(Advanced) What computational approaches predict target binding and pharmacokinetic properties?
Methodological Answer:
Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Prioritize π-π stacking (benzofuropyrimidine) and H-bonding (piperazine) .
ADMET Prediction:
- SwissADME: Assess logP (target ≤3.5), topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration.
- ProTox-II: Screen for hepatotoxicity risks linked to chloro-substituents .
MD Simulations:
- Run 100-ns simulations (GROMACS) to evaluate stability in binding pockets and identify flexible regions (e.g., piperazine rotation) .
(Advanced) How to design SAR studies for optimizing bioactivity?
Methodological Answer:
Core Modifications:
- Vary benzofuropyrimidine substituents (e.g., 6-F, 7-OMe) to alter electron density and steric bulk .
Piperazine/Piperidine Analogs:
- Replace 5-chloro-2-methylphenyl with 4-cyclopropyl or 4-phenoxy groups to modulate lipophilicity .
Biological Assays:
- Test kinase inhibition (e.g., PI3Kγ) via TR-FRET assays. Compare IC₅₀ values of analogs to identify critical substituents .
(Advanced) What strategies improve solubility for in vivo studies?
Methodological Answer:
Salt Formation:
- Prepare hydrochloride salts (e.g., using HCl/dioxane) to enhance aqueous solubility .
Formulation Additives:
- Use 10% DMSO/β-cyclodextrin (20% w/v) for IV administration. Validate stability via HPLC over 24h .
Prodrug Design:
- Introduce phosphate esters at the piperidine hydroxyl group for pH-sensitive release .
(Advanced) How to address low yields in multi-step syntheses?
Methodological Answer:
Coupling Optimization:
- For Suzuki-Miyaura steps, test Pd(OAc)₂/XPhos in THF/water (80°C, 12h) to improve aryl-aryl coupling efficiency .
Protection/Deprotection:
- Use Troc (2,2,2-trichloroethoxycarbonyl) for amine protection to minimize side reactions during benzofuropyrimidine cyclization .
Microwave-Assisted Synthesis:
- Reduce reaction time (e.g., 30 min vs. 24h) for amidation steps, maintaining yields >75% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
